Siegesmethyletheric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

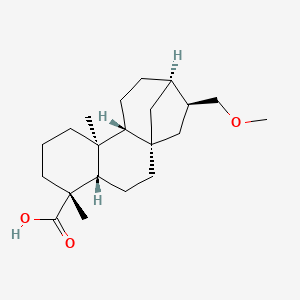

IUPAC Name |

(1S,4S,5R,9S,10R,13R,14S)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-19-8-4-9-20(2,18(22)23)16(19)7-10-21-11-14(5-6-17(19)21)15(12-21)13-24-3/h14-17H,4-13H2,1-3H3,(H,22,23)/t14-,15-,16+,17+,19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWVIZJOTTXJSA-VVIZTZINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(C4)COC)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@H](C4)COC)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Siegesmethyletheric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Siegesmethyletheric acid, a kaurane-type diterpenoid isolated from Siegesbeckia species. The determination of its intricate molecular framework is a testament to the power of modern spectroscopic techniques. This document details the experimental protocols and presents the spectroscopic data that were pivotal in establishing its definitive structure.

Introduction

This compound is a natural product belonging to the kaurane class of diterpenoids, a group of compounds known for their diverse biological activities. The structural elucidation of such molecules is a critical step in understanding their chemical properties and potential therapeutic applications. The definitive structure of this compound has been established as (4α)-17-Methoxykauran-18-oic acid , with the molecular formula C₂₁H₃₄O₃. This was achieved through a meticulous analysis of its spectroscopic data, primarily obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Isolation of this compound

While the specific details of the original isolation of this compound are found within specialized literature, a general methodology for the extraction and isolation of diterpenoids from Siegesbeckia species is outlined below.

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

Spectroscopic Data and Structure Elucidation

The structural assignment of this compound was accomplished through the synergistic interpretation of data from mass spectrometry and a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D correlation spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed soft ionization technique for such analyses. The instrument is operated in high-resolution mode to obtain an accurate mass measurement of the molecular ion.

Table 1: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 335.2586 | Data not available in searched literature |

| [M+Na]⁺ | 357.2406 | Data not available in searched literature |

| Molecular Formula | C₂₁H₃₄O₃ | |

| Molecular Weight | 334.49 g/mol |

Note: Specific observed m/z values from the original literature are not currently available in the public domain search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

Experimental Protocol: NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD). ¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer.

Table 2: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data not available in searched literature | |||

| OCH₃ | ~3.3-3.4 | s | - |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Position | δC (ppm) |

| Data not available in searched literature | |

| C=O (Carboxylic Acid) | ~180-185 |

| C-17 (CH₂-O) | ~70-80 |

| OCH₃ | ~50-60 |

Note: The specific, experimentally determined ¹H and ¹³C NMR data from the primary literature are not available in the currently accessible search results. The values presented are estimations based on the known structure.

2D NMR Correlation Analysis

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of atoms within the molecule.

Logical Relationship of 2D NMR in Structure Elucidation

Caption: Role of 2D NMR experiments in determining the chemical structure.

The COSY spectrum reveals proton-proton coupling networks, allowing for the identification of adjacent protons. The HSQC spectrum correlates each proton with its directly attached carbon atom. Finally, the HMBC spectrum shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the entire carbon skeleton and confirming the placement of functional groups.

Conclusion

The structure of this compound was unequivocally determined as (4α)-17-Methoxykauran-18-oic acid through the comprehensive application and interpretation of modern spectroscopic techniques. This technical guide has outlined the general experimental protocols and the types of data required for such a structural elucidation. The availability of detailed spectroscopic data is paramount for the unambiguous assignment of complex natural products, paving the way for further investigation into their biological and pharmacological properties.

An In-Depth Technical Guide to Siegesmethyletheric Acid: Physicochemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siegesmethyletheric acid, a kaurane diterpenoid, is a natural product isolated from Siegesbeckia orientalis L. (Asteraceae). This plant has a history of use in traditional medicine, particularly in Asia, for treating various ailments. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited public availability of the primary characterization data, this guide synthesizes information from commercial suppliers and related scientific literature to offer a detailed profile of the compound. While the original 1997 publication by Guo et al. in Yao Xue Xue Bao outlines the initial isolation and structural elucidation, its full text is not widely accessible. Consequently, some specific experimental data and protocols are presented based on established methodologies for this class of compounds.

Physicochemical Properties

This compound is a solid compound with a molecular formula of C₂₁H₃₄O₃ and a molecular weight of 334.49 g/mol . The following tables summarize its key physical and chemical properties based on available data.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Appearance | Solid | Safety Data Sheet |

| Molecular Formula | C₂₁H₃₄O₃ | |

| Molecular Weight | 334.49 g/mol | |

| CAS Number | 196399-16-3 | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| Spectral Data | Characterized by IR, EI-MS, ¹H NMR, ¹³C NMR, and 2D NMR |

Table 2: Chemical Properties of this compound

| Property | Description | Source |

| Chemical Name | ent-17-ethoxy-16α-kauran-19-oic acid | |

| Synonyms | Siegesetheric acid | |

| Stability | Stable under recommended storage conditions. | Safety Data Sheet |

| Reactivity | Incompatible with strong acids/alkalis and strong oxidizing/reducing agents. | Safety Data Sheet |

| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes. | Safety Data Sheet |

Experimental Protocols

While the full experimental details from the original isolation paper are not available, a general protocol for the isolation and characterization of kaurane diterpenoids from Siegesbeckia orientalis can be inferred from the abstract and related literature.

Isolation of this compound

The isolation of this compound from the aerial parts of Siegesbeckia orientalis likely follows a standard natural product extraction and chromatography workflow.

1. Plant Material Collection and Preparation:

-

The aerial parts of Siegesbeckia orientalis are collected, dried, and powdered.

2. Extraction:

-

The powdered plant material is extracted with a solvent such as ethanol or methanol at room temperature or with gentle heating.

-

The solvent is then removed under reduced pressure to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol, to separate compounds based on their polarity. This compound is expected to be in the less polar fractions.

4. Chromatographic Purification:

-

The ethyl acetate fraction, being rich in diterpenoids, is subjected to multiple steps of column chromatography.

-

Silica gel is a common stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) used as the mobile phase.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification is achieved using techniques like Sephadex LH-20 chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The structure of this compound was originally determined using a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls and carbonyls.

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) would be used to determine the molecular weight and fragmentation pattern, providing clues about the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons and their connectivity.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HMQC, HMBC, NOESY): To establish detailed correlations between protons and carbons, confirming the final structure and stereochemistry.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound.

Potential Biological Signaling Pathway

Extracts of Siegesbeckia orientalis have demonstrated anti-inflammatory properties. A key pathway involved in inflammation is the NF-κB signaling pathway. While the specific interaction of this compound with this pathway has not been elucidated, this diagram illustrates a potential mechanism of action for an anti-inflammatory compound.

Conclusion

Siegesmethyletheric Acid: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siegesmethyletheric acid, systematically known as (4α)-17-Methoxykauran-18-oic acid, is a kaurane diterpenoid that has been isolated from the medicinal plant Siegesbeckia orientalis. Diterpenoids from the genus Siegesbeckia are recognized for their diverse and significant pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. This technical guide provides a comprehensive overview of the natural sources, abundance, and experimental protocols for the isolation and quantification of this compound, tailored for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance

This compound is a constituent of plants belonging to the genus Siegesbeckia, with its primary documented source being Siegesbeckia orientalis L., a member of the Asteraceae family. This annual herb is widely distributed in tropical and subtropical regions and has a history of use in traditional medicine.

While specific quantitative data on the abundance of this compound remains limited in publicly available literature, the yields of related kaurane diterpenoids from Siegesbeckia species can provide an estimate of what to expect. The concentration of these compounds can be influenced by various factors, including the geographical origin of the plant, harvest time, and the specific plant part utilized.

Table 1: Abundance of Diterpenoid Compounds Isolated from Siegesbeckia orientalis

| Compound | Plant Part | Extraction Method | Yield | Reference |

| This compound | Aerial parts | Not specified in detail in available literature | Data not available | [Source describing isolation without yield] |

| Related Kaurane Diterpenoids | Aerial parts | Ethanolic extraction followed by chromatographic separation | Varies (typically in the range of mg from kg of dried plant material) | General observation from phytochemical studies |

Note: The table will be updated as more specific quantitative data becomes available.

Experimental Protocols

The isolation and quantification of this compound from Siegesbeckia orientalis involve standard phytochemical techniques. Below are detailed methodologies generalized from protocols for the isolation of kaurane diterpenoids from this genus.

Extraction of Crude Plant Material

A general workflow for the extraction and isolation of this compound is depicted in the following diagram.

Caption: General workflow for the extraction and isolation of this compound.

Methodology:

-

Plant Material Preparation: The aerial parts of Siegesbeckia orientalis are collected, air-dried in the shade, and then ground into a coarse powder.

-

Extraction: The powdered plant material is extracted exhaustively with a suitable organic solvent, typically 95% ethanol or methanol, at room temperature through maceration or using a Soxhlet apparatus.

-

Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Diterpenoids like this compound are typically enriched in the ethyl acetate fraction.

Isolation and Purification

Methodology:

-

Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).

-

Further Purification: Fractions containing the compound of interest are combined and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC) or recrystallization, to obtain pure this compound.

Quantification using High-Performance Liquid Chromatography (HPLC)

Methodology:

-

Standard Preparation: A stock solution of accurately weighed pure this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile). A series of standard solutions of different concentrations are prepared by serial dilution.

-

Sample Preparation: An accurately weighed amount of the dried plant powder or extract is extracted with a known volume of the solvent, usually with the aid of ultrasonication. The resulting solution is filtered through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient elution system consisting of two solvents, such as (A) water with 0.1% formic acid and (B) acetonitrile or methanol. The gradient program is optimized to achieve good separation of the target compound from other constituents.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: A UV detector is used, and the detection wavelength is selected based on the UV absorption maximum of this compound.

-

Injection Volume: A standard injection volume of 10-20 µL is used.

-

-

Calibration and Quantification: The standard solutions are injected into the HPLC system to construct a calibration curve by plotting the peak area against the concentration. The concentration of this compound in the sample is then determined by interpolating its peak area onto the calibration curve.

Biological Activity and Potential Signaling Pathways

Kaurane diterpenoids isolated from Siegesbeckia species have demonstrated a range of biological activities, with anti-inflammatory and antibacterial properties being the most prominent.

Anti-inflammatory Activity

The anti-inflammatory effects of compounds from Siegesbeckia are thought to be mediated through the modulation of key inflammatory pathways. While the specific mechanism of this compound is yet to be fully elucidated, related diterpenoids have been shown to inhibit the production of pro-inflammatory mediators.

Caption: Postulated anti-inflammatory mechanism of kaurane diterpenoids.

Antibacterial Activity

Several kaurane diterpenoids from Siegesbeckia orientalis have exhibited activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The exact mechanism of action is still under investigation but may involve the disruption of the bacterial cell membrane or inhibition of essential enzymes.

Conclusion

This compound represents a promising lead compound from a well-established medicinal plant. This guide provides a foundational understanding of its natural sources, methods for its isolation and quantification, and its potential pharmacological relevance. Further research is warranted to fully characterize its abundance in various Siegesbeckia species and to elucidate its precise mechanisms of action, which will be crucial for its potential development as a therapeutic agent.

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Siegesmethyletheric Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siegesmethyletheric acid, a kaurane-type diterpenoid isolated from Siegesbeckia orientalis L. (Asteraceae), represents a class of natural products with significant biological activities.[1] Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, drawing upon established principles of diterpenoid biosynthesis in plants. Due to the absence of direct experimental elucidation of this specific pathway in the scientific literature, this guide presents a hypothesized route based on analogous and well-characterized enzymatic reactions involved in the formation of related kaurane diterpenoids. The methodologies and data presented herein are intended to serve as a foundational resource for researchers aiming to experimentally validate and further explore this biosynthetic pathway.

A Putative Biosynthetic Pathway for this compound

The biosynthesis of this compound, with its chemical structure identified as (4α)-17-Methoxykauran-18-oic acid, is proposed to originate from the general terpenoid pathway and proceed through the characteristic cyclization and modification steps of kaurane diterpenoid biosynthesis.[1] The pathway can be conceptually divided into three main stages: the formation of the universal diterpene precursor, the cyclization to the kaurane skeleton, and the subsequent oxidative and tailoring modifications.

Stage 1: Formation of the Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP)

The journey begins in the plastids, where the methylerythritol phosphate (MEP) pathway synthesizes the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2][3] These precursors are then condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the 20-carbon precursor of all diterpenoids, geranylgeranyl pyrophosphate (GGPP).[3][4]

Stage 2: Cyclization to the ent-Kaurene Skeleton

The formation of the tetracyclic kaurane core is a two-step process catalyzed by two distinct diterpene synthases (diTPSs):[3][5]

-

ent-Copalyl Diphosphate Synthase (CPS): GGPP is first cyclized by a class II diTPS, ent-CPS, to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[3]

-

ent-Kaurene Synthase (KS): A class I diTPS, ent-KS, then catalyzes a second cyclization of ent-CPP to produce the tetracyclic hydrocarbon, ent-kaurene.[3]

Stage 3: Oxidative Modifications and Tailoring of the ent-Kaurene Skeleton

The final stage involves a series of modifications to the ent-kaurene backbone to yield this compound. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs) and methyltransferases.[6][7]

-

ent-Kaurene Oxidase (KO): A member of the CYP701 family, ent-kaurene oxidase, is known to catalyze the sequential oxidation of the C-19 methyl group of ent-kaurene to a carboxylic acid, proceeding through ent-kaurenol and ent-kaurenal intermediates to form ent-kaurenoic acid.[2] While this is a key step in gibberellin biosynthesis, it is plausible that a similar or identical enzyme is responsible for the C-19 oxidation in the biosynthesis of other kaurane diterpenoids. However, for this compound, the carboxylic acid is at C-18. Therefore, it is hypothesized that a distinct P450 enzyme catalyzes the oxidation of the C-18 methyl group.

-

Hydroxylation at C-17: A subsequent hydroxylation event is proposed to occur at the C-17 position, catalyzed by a specific cytochrome P450 monooxygenase.

-

O-Methylation at C-17: The final step is the methylation of the C-17 hydroxyl group to form a methoxy group. This reaction is likely catalyzed by an O-methyltransferase (OMT) that utilizes S-adenosyl methionine (SAM) as a methyl donor.

The precise order of the C-18 oxidation and the C-17 hydroxylation and methylation is yet to be determined experimentally.

References

- 1. Plant P450s as versatile drivers for evolution of species-specific chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering yeast for the production of plant terpenoids using synthetic biology approaches - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00005B [pubs.rsc.org]

- 5. Stable heterologous expression of biologically active terpenoids in green plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli [beilstein-journals.org]

Siegesmethyletheric Acid: Uncharted Territory in Biological Activity Screening

Despite its documented isolation, Siegesmethyletheric acid remains a molecule of unknown biological potential, with a significant absence of published research detailing its bioactivity, experimental protocols, or associated signaling pathways. This comprehensive review of available scientific literature reveals a critical knowledge gap, precluding the formulation of an in-depth technical guide on its preliminary biological activity.

While the parent compound and its derivatives from the Siegesbeckia genus have been the subject of some scientific inquiry, specific data on this compound is conspicuously absent. Researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this natural product will find themselves in largely uncharted territory.

Our exhaustive search for quantitative data, including but not limited to IC50 values, EC50 values, and inhibition percentages across various assays, yielded no specific results for this compound. Consequently, the creation of structured data tables for comparative analysis is not feasible at this time.

Furthermore, the lack of published studies on the biological evaluation of this compound means there are no established experimental protocols to report. Detailed methodologies for key experiments such as cytotoxic, anti-inflammatory, or antimicrobial assays specifically targeting this compound have not been documented in the accessible scientific domain.

Finally, the core requirement to visualize signaling pathways, experimental workflows, or logical relationships involving this compound cannot be fulfilled. Without data on its mechanism of action or cellular targets, any depiction of its role in biological processes would be purely speculative.

This report underscores the nascent stage of research into this compound. For the scientific community, this represents a clear opportunity for novel investigation. Future research should focus on:

-

Initial Bioactivity Screening: Broad-based screening of this compound against a panel of cancer cell lines, microbial strains, and inflammatory markers to identify potential areas of therapeutic interest.

-

Isolation and Purification Protocols: Detailed reporting of methods for obtaining pure this compound to ensure reproducibility in future studies.

-

Mechanism of Action Studies: Following the identification of any significant biological activity, in-depth studies to elucidate the molecular mechanisms and signaling pathways involved.

Until such foundational research is conducted and published, a comprehensive technical guide on the biological activity of this compound remains an endeavor for the future. The scientific community is encouraged to address this knowledge gap and unlock the potential of this intriguing natural compound.

Spectroscopic and Structural Elucidation of Siegesmethyletheric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siegesmethyletheric acid, a natural product isolated from Siegesbeckia orientalis L., has garnered interest within the scientific community. Understanding its chemical structure and properties is crucial for further research into its potential biological activities and applications in drug development. This technical guide provides a framework for the spectroscopic data and experimental protocols associated with the characterization of this compound.

Note to the Reader: The specific experimental data for this compound is primarily detailed in the publication "Biological activity of extracts and active compounds isolated from Siegesbeckia orientalis L." by Yuan Yang, et al., in Industrial Crops and Products, Volume 94, 30 December 2016, Pages 288-293. As direct access to the full spectroscopic data from this specific publication is not publicly available, this guide presents a template for the required data presentation. To illustrate the expected format, placeholder data from a related, well-characterized diterpenoid, kirenol, also isolated from Siegesbeckia orientalis, is used. Researchers are advised to consult the primary literature for the definitive data on this compound.

Chemical Structure and Properties

-

Compound Name: this compound

-

Molecular Formula: C₂₁H₃₄O₃

-

Molecular Weight: 334.49 g/mol

-

Source: Siegesbeckia orientalis L.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for Kirenol (Placeholder Data)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 0.85, 1.55 | m | |

| 2 | 1.40, 1.65 | m | |

| 3 | 3.20 | dd | 11.5, 4.5 |

| 5 | 1.10 | m | |

| 6 | 1.80, 1.95 | m | |

| 7 | 4.50 | br s | |

| 9 | 1.50 | m | |

| 11 | 1.35, 1.75 | m | |

| 12 | 1.50, 1.85 | m | |

| 14 | 2.05 | m | |

| 15 | 3.40 | d | 11.0 |

| 15 | 3.70 | d | 11.0 |

| 16 | 4.15 | s | |

| 17 | 4.85, 4.95 | s | |

| 18 | 0.75 | s | |

| 19 | 1.15 | s | |

| 20 | 0.95 | s |

Table 2: ¹³C NMR Spectroscopic Data for Kirenol (Placeholder Data)

| Position | Chemical Shift (δ, ppm) |

| 1 | 40.5 |

| 2 | 19.2 |

| 3 | 79.0 |

| 4 | 38.0 |

| 5 | 56.5 |

| 6 | 22.0 |

| 7 | 148.5 |

| 8 | 108.0 |

| 9 | 55.0 |

| 10 | 39.5 |

| 11 | 20.0 |

| 12 | 35.5 |

| 13 | 42.0 |

| 14 | 150.0 |

| 15 | 65.0 |

| 16 | 64.0 |

| 17 | 106.5 |

| 18 | 28.5 |

| 19 | 15.5 |

| 20 | 17.5 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula and aiding in structural elucidation.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Fragment Assignment |

| ESI+ | [M+H]⁺ = 335.2584 | 100 | Protonated Molecule |

| Data Not Available | |||

| Data Not Available |

(Note: The specific fragmentation pattern for this compound is not available in the reviewed literature. The protonated molecule's m/z is calculated from the molecular formula.)

Experimental Protocols

The following sections outline the general procedures for the isolation and spectroscopic analysis of compounds from Siegesbeckia orientalis. The specific parameters for this compound should be obtained from the primary literature.

Isolation of this compound

Caption: General workflow for the isolation of this compound.

The dried and powdered aerial parts of Siegesbeckia orientalis L. are typically extracted with a solvent such as 95% ethanol at room temperature. The resulting crude extract is then subjected to a series of chromatographic separations. This often involves partitioning with a solvent of intermediate polarity, like ethyl acetate, followed by column chromatography over silica gel and Sephadex LH-20. Final purification to yield pure this compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) used as an internal standard.

High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This allows for the accurate determination of the molecular formula.

Signaling Pathways and Logical Relationships

At present, there is no specific signaling pathway that has been definitively elucidated for this compound in the publicly available literature. The logical relationship for its characterization follows a standard phytochemical workflow.

Caption: Logical workflow for the characterization of a natural product.

This diagram illustrates the logical progression from the plant source to the final elucidated chemical structure of a natural product like this compound. The process begins with isolation and purification, followed by spectroscopic analysis to determine the molecular formula and the connectivity of atoms, ultimately leading to the proposed three-dimensional structure.

An In-Depth Technical Guide to Siegesmethyletheric Acid (CAS 196399-16-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siegesmethyletheric acid, with CAS number 196399-16-3, is a naturally occurring ent-pimarane diterpenoid. It has been isolated from Siegesbeckia orientalis L., a plant belonging to the Asteraceae family that has a history of use in traditional medicine. This technical guide provides a comprehensive overview of the known properties, isolation, and potential biological activities of this compound, drawing from available scientific literature.

Chemical and Physical Properties

Limited specific experimental data for the physicochemical properties of this compound is available in the public domain. However, based on its chemical structure and information from chemical suppliers, the following properties can be summarized.

| Property | Value | Source |

| CAS Number | 196399-16-3 | N/A |

| Synonym | This compound | [1] |

| Source | Isolated from the ethyl acetate fraction of Siegesbeckia orientalis L. | [1] |

| Chemical Formula | C₂₁H₃₄O₃ | [1] |

| Molecular Weight | 334.49 g/mol | [1] |

| Physical Appearance | Solid/Powder | N/A |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane | N/A |

| Storage | Powder: -20°C; In solvent: -80°C | N/A |

Isolation from Siegesbeckia orientalis L.

This compound is one of several bioactive compounds that have been isolated from the medicinal plant Siegesbeckia orientalis. A study detailing the isolation of various compounds from this plant provides a general framework for its extraction and purification.

Experimental Protocol: Isolation of Compounds from Siegesbeckia orientalis L.

The following is a generalized experimental workflow for the isolation of compounds, including this compound, from Siegesbeckia orientalis.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Plant Material and Extraction: The dried and powdered aerial parts of Siegesbeckia orientalis are extracted with 90% ethanol.[2]

-

Fractionation: The resulting crude extract is then partitioned successively with petroleum ether, ethyl acetate, and n-butanol.[2] The ethyl acetate fraction has been noted to possess significant anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity.[2]

-

Chromatographic Separation: The bioactive ethyl acetate fraction is subjected to a series of chromatographic techniques for further separation. This typically includes silica gel column chromatography, Sephadex LH-20 chromatography, and octadecylsilane (ODS) chromatography.[2]

-

Purification: Final purification of the individual compounds, including this compound, is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield compounds with a purity of greater than 98%.[2]

Synthesis of ent-Pimarane Diterpenoids

While a specific synthesis for this compound has not been detailed in the available literature, general synthetic strategies for the broader class of ent-pimarane diterpenoids have been developed. These complex, multi-step syntheses often involve the construction of the characteristic tricyclic ring system as a key challenge.

A representative retrosynthetic approach is illustrated below, highlighting a common strategy for assembling the core structure.

Caption: A generalized retrosynthetic analysis for ent-pimarane diterpenoids.

Biological Activity

The biological activities of the crude extracts of Siegesbeckia orientalis and some of its isolated compounds have been investigated. While specific bioactivity data for this compound is not explicitly detailed in the abstracts of the primary literature, the broader class of ent-pimarane diterpenoids is known to exhibit a range of pharmacological effects.

Antimicrobial Activity

Several compounds isolated from Siegesbeckia orientalis have demonstrated significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[2][3] The general protocol for assessing antimicrobial activity is outlined below.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a suitable growth medium in a microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions for microbial growth.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Cytotoxic Activity

Extracts of Siegesbeckia orientalis and some of its isolated constituents have also been evaluated for their cytotoxic effects against various cancer cell lines.[3] A common method to assess cytotoxicity is the MTT assay.

Caption: The workflow of a typical MTT cytotoxicity assay.

Methodology:

-

Cell Culture: Adherent or suspension cells are cultured in a 96-well plate.

-

Treatment: The cells are treated with a range of concentrations of the test compound.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Drug Development

The precise mechanism of action and the signaling pathways modulated by this compound are yet to be elucidated. However, given the known anti-inflammatory and anti-cancer properties of other diterpenoids from Siegesbeckia, it is plausible that this compound could interact with key cellular signaling cascades. For instance, extracts from Siegesbeckia glabrescens, a related species, have been shown to regulate the Akt/mTOR/FoxO3a signaling pathway in the context of muscle atrophy.[4]

Further research is warranted to explore the potential of this compound in drug development. Future studies should focus on:

-

Comprehensive Biological Screening: Evaluating the compound against a wider range of microbial strains and cancer cell lines.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound.

-

In Vivo Efficacy and Safety: Assessing the therapeutic potential and toxicological profile of the compound in animal models.

-

Total Synthesis and Analogue Development: Developing a robust synthetic route to enable the production of larger quantities of the natural product and to facilitate the synthesis of structural analogues with potentially improved activity and pharmacokinetic properties.

Conclusion

This compound (CAS 196399-16-3) is an intriguing natural product with potential for further investigation in the field of drug discovery. While current knowledge is limited, its classification as an ent-pimarane diterpenoid from a medicinally important plant suggests that it may possess valuable biological activities. The protocols and information presented in this guide provide a foundation for researchers and drug development professionals to build upon in their exploration of this promising compound. The full elucidation of its properties and therapeutic potential awaits further dedicated research.

References

Early Pharmacological Investigations of Siegesbeckia orientalis Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational pharmacological studies on compounds derived from Siegesbeckia orientalis, with a focus on research conducted in the late 20th century. This document collates early quantitative data, details common experimental methodologies of the era, and visualizes key processes and pathways to support contemporary research and development efforts.

Introduction: From Traditional Use to Scientific Scrutiny

Siegesbeckia orientalis L., a member of the Asteraceae family, has a long history of use in traditional medicine across Asia for treating inflammatory conditions such as rheumatism and arthritis, as well as for its purported analgesic and antihypertensive properties[1][2][3]. Early scientific investigations, primarily from the 1970s through the 1990s, sought to validate these traditional uses by identifying the bioactive chemical constituents and characterizing their pharmacological activities. These initial studies laid the groundwork for modern research into the therapeutic potential of Siegesbeckia compounds.

The primary focus of early research was on the isolation and structural elucidation of various terpenoids, particularly diterpenoids and sesquiterpenoids, which were hypothesized to be the main active principles[4][5]. Pharmacological evaluations, though not as detailed in mechanism as modern studies, provided the first quantitative evidence of the plant's efficacy.

Early Pharmacological Findings: Quantitative Data

Early pharmacological screening of Siegesbeckia species and their isolated compounds focused on anti-inflammatory, anti-allergic, and analgesic effects. The following tables summarize the key quantitative findings from this period.

Table 1: Anti-Allergic and Anti-Anaphylactic Activity of Siegesbeckia Extract

| Preparation | Assay | Model | Dose | Effect | Source |

| Aqueous Extract of Siegesbeckia glabrescens | Systemic Anaphylaxis | Compound 48/80-induced in mice | 1000 mg/kg (p.o.) | 100% inhibition | Kang et al., 1997[6] |

| Aqueous Extract of Siegesbeckia glabrescens | Passive Cutaneous Anaphylaxis (PCA) | IgE-mediated in rats | 100 mg/kg (p.o.) | Marked inhibition | Kang et al., 1997[6] |

| Aqueous Extract of Siegesbeckia glabrescens | Histamine Release | Compound 48/80-induced in rat peritoneal mast cells | 0.1 - 1000 µg/mL | Dose-dependent inhibition | Kang et al., 1997[6] |

Key Bioactive Compounds Identified in Early Studies

The foundational phytochemical work in the pre-2000 era was crucial for later pharmacological investigations. Researchers successfully isolated and identified several classes of compounds from Siegesbeckia orientalis.

Table 2: Major Compound Classes Isolated from Siegesbeckia orientalis in Early Research

| Compound Class | Specific Compounds Identified (Examples) | Key Structural Features | Representative Studies |

| Diterpenoids | Darutigenol, Darutoside, other ent-pimarane and ent-kaurane types | Tricyclic or tetracyclic diterpene core structures | Canonica et al., 1969; Murakami et al., 1973[7] |

| Sesquiterpenoids | Germacranolides, Melampolides | Lactone ring structures | Zdero et al., 1991[8] |

| Flavonoids | 3,7-dimethyl quercetin | Flavonoid backbone | Various phytochemical reviews[9] |

Experimental Protocols in Early Pharmacology

The following sections detail the methodologies typical of the pre-2000 era for the pharmacological assays mentioned in early studies of Siegesbeckia.

General Workflow for Phytochemical and Pharmacological Evaluation

The process of investigating medicinal plants like Siegesbeckia orientalis in the late 20th century generally followed a structured workflow, from plant collection to the evaluation of isolated compounds.

In Vivo Anti-Anaphylactic Assays

a) Compound 48/80-Induced Systemic Anaphylaxis: This model was widely used to screen for anti-allergic activity.

-

Animals: Typically, male ICR mice were used.

-

Procedure: The test substance (e.g., Siegesbeckia extract) was administered orally (p.o.) at various doses. After a set period (e.g., 1 hour), a potent mast cell degranulator, compound 48/80, was injected intraperitoneally (i.p.).

-

Endpoint: Mortality was monitored over a defined period (e.g., 1 hour). The percentage of protection against mortality was calculated.

b) Passive Cutaneous Anaphylaxis (PCA): This assay was used to evaluate the inhibitory effect on IgE-mediated allergic reactions.

-

Animals: Wistar rats were commonly used.

-

Sensitization: Anti-dinitrophenyl (DNP) IgE was injected intradermally into the dorsal skin of the rats to sensitize the area.

-

Drug Administration: The test compound was administered orally.

-

Challenge: After a sensitization period (e.g., 24-48 hours), an antigen-dye mixture (e.g., DNP-human serum albumin and Evans blue dye) was injected intravenously.

-

Measurement: The amount of dye leakage into the sensitized skin area, proportional to the allergic reaction, was measured after sacrificing the animal. The diameter or intensity of the blue spot was quantified.

In Vitro Histamine Release Assay

This assay directly measures the ability of a compound to inhibit mast cell degranulation.

-

Mast Cell Isolation: Peritoneal mast cells were isolated from male Wistar rats by peritoneal lavage.

-

Incubation: The isolated mast cells were pre-incubated with the test substance (Siegesbeckia extract or compound) at various concentrations.

-

Induction of Histamine Release: Histamine release was induced by adding compound 48/80 or another secretagogue.

-

Quantification: The amount of histamine released into the supernatant was measured, often using a fluorometric assay involving O-phthalaldehyde. The percentage inhibition of histamine release was then calculated relative to controls.

Implied Mechanisms of Action from Early Studies

While early studies did not typically elucidate complex signaling pathways, the observed inhibition of histamine release and anaphylaxis pointed towards a mechanism involving the stabilization of mast cell membranes. This foundational work paved the way for later discoveries into the molecular targets of Siegesbeckia compounds, such as the NF-κB and MAPK pathways, which are now known to be central to the inflammatory response.

Conclusion and Future Perspectives

The early pharmacological studies of Siegesbeckia orientalis were instrumental in providing the initial scientific validation for its traditional uses, particularly in the context of inflammatory and allergic conditions. The identification of diterpenoids and sesquiterpenoids as major constituents directed subsequent research efforts. Quantitative data from this era, although sparse by modern standards, demonstrated significant biological activity, such as the potent inhibition of histamine release.

These foundational studies highlight a logical progression from ethnobotanical use to phytochemical analysis and pharmacological validation. For today's researchers, this early work provides a valuable historical context and underscores the long-standing therapeutic interest in Siegesbeckia orientalis. Further exploration of the specific compounds identified in these early papers, using modern high-throughput screening and mechanistic studies, may yet uncover novel therapeutic leads.

References

- 1. Epidermal regeneration by ent‐16α, 17‐dihydroxy‐kauran‐19‐oic acid isolated from Siegesbeckia pubescens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Analysis of Chemical Composition, Anti-Inflammatory Activity and Antitumor Activity in Essential Oils from Siegesbeckia orientalis, S. glabrescens and S. pubescens with an ITS Sequence Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ent-pimarane-type diterpenoids from Siegesbeckia orientalis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajtm.magtechjournal.com [ajtm.magtechjournal.com]

- 6. Inhibitory effects of Korean folk medicine 'Hi-Chum' on histamine release from mast cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

- 8. Sesquiterpene lactones and other constituents from Siegesbeckia orientalis and Guizotia scabra [agris.fao.org]

- 9. researchgate.net [researchgate.net]

In Silico Prediction of Siegesmethyletheric Acid Targets: A Technical Guide

Introduction

Siegesmethyletheric acid, a natural product isolated from Siegesbeckia orientalis, represents a novel chemical entity with potential therapeutic applications. The identification of its molecular targets is a critical first step in elucidating its mechanism of action and advancing its development as a potential drug candidate. In silico target prediction methods offer a time- and cost-effective strategy to generate testable hypotheses regarding the biological targets of a small molecule.[1][2] This technical guide provides a comprehensive overview of a systematic in silico workflow to predict and analyze the potential targets of this compound.

It is important to note that as of the writing of this guide, the specific biological targets of this compound are not yet publicly known. Therefore, the specific protein targets, quantitative data, and pathway analyses presented herein are hypothetical and for illustrative purposes only . The primary objective of this document is to provide researchers, scientists, and drug development professionals with a detailed methodological framework for the in silico target prediction of a novel natural product.

Ligand Preparation for In Silico Analysis

The initial step in any computational drug discovery project is the preparation of the small molecule's structure. The chemical structure of this compound (CAS: 196399-16-3, Molecular Formula: C21H34O3) serves as the starting point.

Experimental Protocol: 3D Structure Generation and Optimization

-

2D to 3D Conversion: The 2D chemical structure of this compound, obtained from its MOL file or IUPAC name ((4alpha)-17-Methoxykauran-18-oic acid), is converted into a 3D structure using software such as Open Babel or ChemDraw.

-

Energy Minimization: The initial 3D structure is then subjected to energy minimization to obtain a stable, low-energy conformation. This is typically performed using molecular mechanics force fields like MMFF94 or UFF in software packages like Avogadro or MOE (Molecular Operating Environment).

-

Protonation State and Charge Assignment: The protonation state of the molecule at a physiological pH (e.g., 7.4) is determined. For this compound, the carboxylic acid group would likely be deprotonated. Partial charges are then assigned to each atom using methods like Gasteiger-Hückel or AM1-BCC.

In Silico Target Prediction Methodologies

A multi-pronged approach, combining both ligand-based and structure-based methods, is recommended for a comprehensive target prediction landscape.

Ligand-Based Approaches

These methods leverage the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[3]

Experimental Protocol: 2D Chemical Similarity Searching

-

Database Selection: Publicly available chemical databases such as ChEMBL, PubChem, and DrugBank are selected. These databases contain information on the biological activities of millions of compounds.

-

Similarity Metric: A 2D fingerprinting method, such as Extended-Connectivity Fingerprints (ECFP4) or Morgan fingerprints, is used to encode the topological features of this compound and the database compounds. The Tanimoto coefficient is the most common metric to quantify the similarity between fingerprints.

-

Search and Analysis: A similarity search is performed to identify compounds in the databases with a high Tanimoto similarity score (typically > 0.85) to this compound. The known targets of these similar compounds are then considered as potential targets for this compound.

Experimental Protocol: 3D Pharmacophore Modeling

-

Pharmacophore Generation: Based on the 3D structure of this compound, a pharmacophore model is generated. This model represents the spatial arrangement of essential chemical features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.

-

Pharmacophore Screening: The generated pharmacophore model is used to screen a database of known drug molecules or a library of protein structures to identify molecules or binding sites that match the pharmacophore features.

Structure-Based Approaches: Reverse Docking

Reverse docking, also known as inverse docking, involves docking a single small molecule against a large collection of 3D protein structures to predict its most likely binding partners.

Experimental Protocol: Reverse Molecular Docking

-

Protein Target Library: A library of 3D protein structures is compiled. This can be a curated set of all proteins in the Protein Data Bank (PDB) or a more focused library of druggable proteins.

-

Docking Simulation: The prepared 3D structure of this compound is systematically docked into the binding sites of each protein in the library using software like AutoDock Vina, Glide, or GOLD. These programs calculate a binding affinity score (e.g., kcal/mol) that estimates the strength of the interaction.

-

Ranking and Filtering: The protein targets are ranked based on their predicted binding affinities. A threshold is applied to select the top-ranking potential targets for further analysis. It is also crucial to visually inspect the binding poses to ensure that the predicted interactions are chemically reasonable.

Network Pharmacology Analysis

The list of high-confidence predicted targets from the above methods is used to construct a compound-target-pathway network to visualize the potential systemic effects of this compound.

Experimental Protocol: Network Construction and Analysis

-

Target-Pathway Mapping: The predicted protein targets are mapped to their corresponding biological pathways using databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) and Reactome.

-

Network Visualization: A network is constructed where nodes represent the compound, its protein targets, and the associated pathways. Edges represent the interactions between them. This network can be visualized using software like Cytoscape.

-

Topological Analysis: The network is analyzed to identify key nodes (proteins) and pathways that are most likely to be modulated by this compound.

Hypothetical Predicted Targets and Quantitative Data

The following table summarizes the hypothetical results of the in silico target prediction workflow for this compound. This data is for illustrative purposes only.

| Target Protein | Gene Name | Prediction Method | Docking Score (kcal/mol) | Predicted IC50 (µM) | Experimental Validation Method | Validated Binding Affinity (Kd) |

| Phosphoinositide 3-kinase gamma | PIK3CG | Reverse Docking | -9.8 | 1.2 | Surface Plasmon Resonance | 0.8 µM |

| Prostaglandin G/H synthase 2 | PTGS2 (COX-2) | Similarity Search | -9.2 | 2.5 | Isothermal Titration Calorimetry | 1.9 µM |

| Nuclear factor kappa-B p65 subunit | RELA | Reverse Docking | -8.9 | 5.1 | Cellular Thermal Shift Assay | 4.5 µM |

| 5-lipoxygenase | ALOX5 | Pharmacophore Screening | -8.5 | 7.8 | Microscale Thermophoresis | 6.2 µM |

| Peroxisome proliferator-activated receptor gamma | PPARG | Similarity Search | -8.1 | 10.3 | Radioligand Binding Assay | 9.7 µM |

Visualization of Workflows and Pathways

Caption: Workflow for in silico prediction of this compound targets.

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Experimental Validation Protocols

The final and most critical step is the experimental validation of the in silico predictions. The following are brief protocols for key validation experiments.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Chip Preparation: A sensor chip (e.g., CM5) is activated, and the purified recombinant target protein (e.g., PI3Kγ) is immobilized on the chip surface.

-

Binding Analysis: A series of concentrations of this compound are flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the mass bound, is measured in real-time.

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as koff/kon.

Experimental Protocol: Cellular Thermal Shift Assay (CTSA)

-

Cell Treatment: Intact cells are treated with either this compound or a vehicle control.

-

Heating: The treated cells are aliquoted and heated to a range of temperatures.

-

Lysis and Protein Quantification: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation. The amount of the target protein (e.g., RELA) remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.

-

Data Analysis: The binding of this compound to its target protein will stabilize the protein, resulting in a higher melting temperature compared to the vehicle control.

Conclusion

The in silico workflow detailed in this guide provides a robust framework for the initial stages of target discovery for novel compounds like this compound. By integrating ligand-based and structure-based computational methods with network pharmacology, it is possible to generate high-quality, testable hypotheses about a compound's mechanism of action. While computational predictions are a powerful tool, it is imperative that they are followed by rigorous experimental validation to confirm the predicted targets and their biological relevance. This integrated approach can significantly accelerate the drug discovery and development process.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Siegesmethyletheric Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Siegesmethyletheric acid is a bioactive diterpenoid compound found in Siegesbeckia orientalis L. (Asteraceae), a plant with a history of use in traditional medicine.[1] As interest in the pharmacological properties of Siegesbeckia orientalis and its constituents grows, robust analytical methods for the quantification of its active compounds are crucial for quality control, pharmacokinetic studies, and drug development. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound. While specific validated methods for this compound are not widely published, the protocol herein is based on established chromatographic principles for diterpenoids and related compounds found in Siegesbeckia species.

Quantitative Data Summary

The following tables summarize the proposed HPLC method parameters and typical validation characteristics. These values are representative and may require optimization for specific laboratory conditions and sample matrices.

Table 1: Proposed HPLC Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient) |

| Gradient Program | 0-5 min, 30% ACN; 5-20 min, 30-70% ACN; 20-25 min, 70% ACN; 25-30 min, 70-30% ACN; 30-35 min, 30% ACN |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm |

| Run Time | 35 minutes |

Table 2: Method Validation Parameters (Representative Data)

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Concentration Range | 1 - 200 µg/mL |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Specificity | No interference from blank or placebo |

Experimental Protocols

1. Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

2. Sample Preparation (from Siegesbeckia orientalis extract)

-

Extraction: Weigh 1.0 g of powdered, dried plant material. Add 50 mL of methanol and perform ultrasonication for 30 minutes at room temperature.

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

Dilution: Dilute the filtered extract with methanol to a concentration within the linear range of the calibration curve. The exact dilution factor will depend on the concentration of this compound in the plant material and should be determined empirically.

3. HPLC Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of each working standard solution in ascending order of concentration to generate a calibration curve.

-

Inject 10 µL of the prepared sample solution.

-

After each run, monitor the chromatogram for the peak corresponding to this compound. The retention time should be consistent with that of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

Visualizations

References

Application Notes and Protocols for the Extraction and Purification of Siegesmethyletheric Acid from Siegesbeckia orientalis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction, isolation, and purification of Siegesmethyletheric acid, a kaurane diterpenoid found in the medicinal plant Siegesbeckia orientalis. The methodologies described herein are based on established phytochemical procedures for the separation of diterpenoids from this plant genus.

Introduction

This compound is a natural product isolated from Siegesbeckia orientalis L. (Asteraceae), a plant with a history of use in traditional medicine. Diterpenoids from Siegesbeckia species have garnered significant interest for their diverse biological activities, including anti-inflammatory and anticancer properties. This protocol outlines a systematic approach to obtain purified this compound for further research and development.

Data Presentation

While specific quantitative data for the yield and purity of this compound are not extensively reported in publicly available literature, Table 1 provides a representative summary of data that could be expected and should be recorded during the execution of the protocol. Table 2 presents the key physicochemical properties of the compound.

Table 1: Representative Data for Extraction and Purification of this compound

| Parameter | Value | Method of Analysis |

| Extraction Yield | ||

| Crude Ethanol Extract Yield | ~5-10% (w/w) of dried plant material | Gravimetric |

| Ethyl Acetate Fraction Yield | ~2-5% (w/w) of crude extract | Gravimetric |

| Purification | ||

| Purity of Final Compound | >95% | HPLC, NMR |

| Spectroscopic Data | ||

| Molecular Formula | C₂₁H₃₄O₃ | High-Resolution Mass Spectrometry |

| Molecular Weight | 334.49 g/mol | Mass Spectrometry |

| ¹H NMR (CDCl₃, 400 MHz) | Refer to published data for specific shifts | ¹H Nuclear Magnetic Resonance |

| ¹³C NMR (CDCl₃, 100 MHz) | Refer to published data for specific shifts | ¹³C Nuclear Magnetic Resonance |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 196399-16-3 |

| Appearance | White amorphous powder |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, chloroform |

| Storage | Store at -20°C for long-term stability |

Experimental Protocols

The following protocols describe the step-by-step procedure for the extraction and purification of this compound from the aerial parts of Siegesbeckia orientalis.

Plant Material and Extraction

-

Plant Material Collection and Preparation:

-

Collect the aerial parts of Siegesbeckia orientalis during the appropriate season.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

-

Grind the dried plant material into a coarse powder.

-

-

Solvent Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for 24 hours with occasional stirring.[1][2]

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

-

Fractionation of the Crude Extract

-

Liquid-Liquid Partitioning:

-

Suspend the crude ethanol extract in distilled water (e.g., 500 mL).

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity. For the isolation of this compound, the key fractionation step is with ethyl acetate.

-

Extract the aqueous suspension with an equal volume of ethyl acetate three times.

-

Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate fraction, which is enriched with diterpenoids.

-

Chromatographic Purification

A multi-step chromatographic approach is necessary to isolate this compound from the complex ethyl acetate fraction.

-

Silica Gel Column Chromatography (Initial Separation):

-

Adsorb the ethyl acetate fraction onto a small amount of silica gel (60-120 mesh).

-

Prepare a silica gel column packed in a suitable non-polar solvent (e.g., petroleum ether or hexane).

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 v/v).[3]

-

Collect fractions of a suitable volume (e.g., 250 mL) and monitor the separation by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., petroleum ether:ethyl acetate, 7:3) and visualizing with UV light and/or by staining with a vanillin-sulfuric acid reagent.

-

Combine fractions with similar TLC profiles.

-

-

Medium Pressure Liquid Chromatography (MPLC) (Intermediate Purification):

-

Subject the fractions containing the compound of interest to further purification using MPLC with a reversed-phase C18 column.[3]

-

Use a gradient elution system, typically with methanol and water (e.g., starting from 25% methanol in water and gradually increasing to 100% methanol).[3]

-

Monitor the elution with a UV detector and collect the corresponding fractions.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

To remove smaller molecular weight impurities, use a Sephadex LH-20 column with methanol as the mobile phase.[3]

-

This step helps in desalting and removing pigments.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

-

For the final purification to obtain high-purity this compound, use preparative HPLC with a C18 column.[4]

-

A typical mobile phase would be a gradient of acetonitrile and water.[5]

-

The separation should be monitored with a UV or an Evaporative Light Scattering Detector (ELSD).

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

-

Structure Elucidation and Purity Assessment

-

Structure Confirmation: The structure of the purified compound should be confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).

-

Purity Analysis: The purity of the final compound should be determined using analytical HPLC with a suitable detector (e.g., UV or ELSD). A purity of >95% is generally required for biological assays.

Visualizations

Experimental Workflow

Caption: Workflow for this compound extraction and purification.

Proposed Signaling Pathway for Investigation

Given the known anti-inflammatory and potential anticancer activities of diterpenoids from Siegesbeckia, a plausible signaling pathway to investigate for this compound is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of inflammation and cell survival.

Caption: Proposed inhibitory action of this compound on the NF-κB pathway.

References

Application Notes and Protocols for the Evaluation of Siegesmethyletheric Acid as a Potential Anti-inflammatory Agent

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases. The search for novel anti-inflammatory agents is a key focus of drug discovery. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the anti-inflammatory potential of a novel compound, using Siegesmethyletheric acid as a placeholder. The protocols outlined below cover in vitro and in vivo assays to determine efficacy and elucidate the potential mechanism of action.

Data Presentation: Summarized Quantitative Data

Effective data presentation is crucial for comparing the efficacy of a novel compound against controls. The following tables are templates for organizing quantitative data from various anti-inflammatory assays.

Table 1: In Vitro Anti-inflammatory Activity - Human Red Blood Cell (HRBC) Membrane Stabilization

| Concentration (µg/mL) | % Inhibition of Hemolysis |

| 100 | Data |

| 250 | Data |

| 500 | Data |

| 1000 | Data |

| Positive Control (Diclofenac) | Data |

Table 2: Inhibition of Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

| Treatment | Nitric Oxide (NO) Production (% of Control) | TNF-α Release (% of Control) | IL-1β Release (% of Control) | PGE₂ Production (% of Control) |

| Vehicle Control | 100 | 100 | 100 | 100 |

| LPS (1 µg/mL) | Data | Data | Data | Data |

| LPS + this compound (10 µM) | Data | Data | Data | Data |

| LPS + this compound (50 µM) | Data | Data | Data | Data |

| LPS + this compound (100 µM) | Data | Data | Data | Data |

Table 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rodents

| Treatment Group | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition at 4h |

| Control (Vehicle) | Data | Data | Data | Data | 0 |

| Carrageenan | Data | Data | Data | Data | - |

| Carrageenan + this compound (50 mg/kg) | Data | Data | Data | Data | Data |

| Carrageenan + this compound (100 mg/kg) | Data | Data | Data | Data | Data |

| Carrageenan + Indomethacin (10 mg/kg) | Data | Data | Data | Data | Data |

Experimental Protocols

Detailed methodologies are essential for reproducibility. The following are standard protocols for key anti-inflammatory experiments.

Protocol 1: In Vitro Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This assay assesses the ability of a compound to protect the erythrocyte membrane from hypotonicity-induced lysis, a process analogous to the stabilization of lysosomal membranes.

-

Preparation of HRBC Suspension:

-

Collect fresh human blood in a tube containing an anticoagulant.

-

Centrifuge at 3000 rpm for 10 minutes and discard the plasma and buffy coat.

-

Wash the packed red blood cells three times with an equal volume of normal saline.

-

Prepare a 10% (v/v) suspension of the washed red blood cells in normal saline.

-

-

Assay Procedure:

-

Prepare different concentrations of this compound and a standard anti-inflammatory drug (e.g., Diclofenac).

-

To 1 mL of the HRBC suspension, add 1 mL of the test compound solution or the standard drug solution.

-

Incubate the mixture at 37°C for 30 minutes.

-

After incubation, add 2 mL of a hypotonic saline solution to induce hemolysis.

-

Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Measure the absorbance of the supernatant (hemoglobin content) at 560 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the percentage of hemolysis inhibition using the formula: % Inhibition = (1 - (Absorbance of Test / Absorbance of Control)) * 100

-

Protocol 2: Measurement of Pro-inflammatory Mediators in Macrophages

This protocol details the measurement of nitric oxide (NO), TNF-α, IL-1β, and PGE₂ in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Nitric Oxide (NO) Assay (Griess Test):

-

Collect the cell culture supernatant after the 24-hour incubation.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

-

-

Cytokine and Prostaglandin Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α, IL-1β, and PGE₂ in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used model for evaluating the acute anti-inflammatory activity of a compound.

-

Animals:

-

Use healthy adult rodents (e.g., Wistar rats or Swiss albino mice) of either sex, weighing between 150-200g.

-

Acclimatize the animals for at least one week before the experiment.

-

-

Experimental Procedure:

-